1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, ethoxy, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
The synthesis of 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps, starting with the bromination of benzene derivatives. The reaction conditions often require the use of bromine or bromine-containing reagents under controlled temperatures and solvents to ensure selective bromination. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium or potassium salts of the desired substituent.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove bromine atoms. Reagents such as hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules. Palladium-catalyzed coupling reactions are often employed for this purpose.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the introduction or removal of functional groups on the benzene ring.
Scientific Research Applications
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals. Its bromine and trifluoromethoxy groups are of particular interest for modifying biological activity.
Medicine: Research into its potential medicinal properties includes exploring its use as a building block for drug development. The compound’s ability to undergo various chemical reactions makes it a versatile tool in medicinal chemistry.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and trifluoromethoxy groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-Bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-Bromo-2-(2-bromoethoxy)benzene: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
1-Bromo-2-(2-ethoxyethoxy)ethane: Contains an ethoxyethoxy group instead of the trifluoromethoxy group, leading to variations in reactivity and applications.
1-(2-Bromoethoxy)-3-(trifluoromethyl)benzene:
Properties
IUPAC Name |
1-bromo-2-(2-bromoethoxy)-4-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br2F3O2/c10-3-4-15-8-5-6(1-2-7(8)11)16-9(12,13)14/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLMXDXFNAFRND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)OCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br2F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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